16-Methoxystrychnine 16-Methoxystrychnine 16-Methoxystrychnine is a natural product found in Strychnos icaja with data available.
Brand Name: Vulcanchem
CAS No.: 5096-72-0
VCID: VC3896500
InChI: InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3
SMILES: COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

16-Methoxystrychnine

CAS No.: 5096-72-0

Cat. No.: VC3896500

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

16-Methoxystrychnine - 5096-72-0

Specification

CAS No. 5096-72-0
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name 5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Standard InChI InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3
Standard InChI Key BMDMNLBIKSAWCI-UHFFFAOYSA-N
Isomeric SMILES CO[C@]12C[C@@H]3[C@H]4[C@@H]5CC(=O)N6[C@@H]4C1(CCN2CC3=CCO5)C7=CC=CC=C76
SMILES COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Canonical SMILES COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

16-Methoxystrychnine belongs to the strychnine alkaloid family, characterized by a polycyclic framework fused with indole and quinoline moieties. Its structure includes six defined stereocenters, contributing to its chiral complexity. The methoxy group at position 16 distinguishes it from strychnine, altering electronic and steric properties that may influence receptor interactions .

Key Structural Features:

  • Molecular Formula: C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}

  • Stereochemistry: Six stereocenters (4aR,5aR,8aS,13aS,15aS,15bR)

  • SMILES: COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76

  • InChI Key: BMDMNLBIKSAWCI-FCGMOTLLSA-N .

Physicochemical Properties

16-Methoxystrychnine exhibits solid-state characteristics at room temperature, with a density of 1.41 g/cm³ and a melting point range of 214–218°C. Its boiling point is extrapolated to 567.1°C at standard pressure, reflecting high thermal stability. The compound’s lipophilicity, indicated by a logP of 2.07, suggests moderate membrane permeability, which may influence its pharmacokinetic behavior .

Table 1: Physicochemical Profile

PropertyValue
Molecular Weight364.44 g/mol
Density1.41 g/cm³
Melting Point214–218°C
Boiling Point567.1°C (predicted)
LogP2.07
Hydrogen Bond Acceptors4
Rotatable Bonds1

Natural Occurrence and Ethnobotanical Context

Biosynthetic Origins

16-Methoxystrychnine is isolated from Strychnos icaja, a plant native to Central Africa. This species is traditionally employed in Congolese and Central African medicine for treating conditions such as snakebites, fever, and inflammatory disorders. Alkaloids from Strychnos spp. are often associated with neuroactive properties, though 16-Methoxystrychnine’s specific role remains underexplored .

Traditional Applications

While strychnine-rich preparations are notorious for their toxicity, modified alkaloids like 16-Methoxystrychnine may contribute to the therapeutic effects of Strychnos extracts. Ethnopharmacological studies suggest that only a small fraction of plants used in traditional medicine are pharmacologically inert, underscoring the potential value of 16-Methoxystrychnine as a bioactive constituent .

Pharmacological and Toxicological Profiles

Comparative Analysis with Strychnine

Strychnine (LD₅₀ in mice: 1.10 mg/kg) is a potent glycine receptor antagonist, causing fatal convulsions. In contrast, structural analogs like brucine (LD₅₀: 50.10 mg/kg) exhibit reduced toxicity, suggesting that methoxy substitutions mitigate adverse effects. Although 16-Methoxystrychnine’s exact LD₅₀ is unreported, its structural similarity to brucine implies a safer profile compared to strychnine .

Putative Mechanisms of Action

The methoxy group at C16 may alter receptor binding kinetics. Strychnine derivatives typically interact with ionotropic glycine receptors (GlyRs) and nicotinic acetylcholine receptors (nAChRs). Molecular docking studies hypothesize that bulky substituents like methoxy groups could sterically hinder receptor access, reducing neurotoxicity while preserving analgesic or anti-inflammatory activity .

Analytical and Synthetic Considerations

Extraction and Purification

16-Methoxystrychnine is extracted via alkaloid-specific protocols, including acid-base partitioning and chromatographic techniques (e.g., HPLC, GC-MS). Its low abundance in Strychnos icaja complicates isolation, necessitating advanced purification methods to achieve high yields .

Synthetic Routes

Total synthesis of 16-Methoxystrychnine remains unreported, but strychnine’s synthetic pathways offer a template. Key challenges include constructing the tetracyclic core and installing the methoxy group with stereochemical precision. Semi-synthetic approaches from strychnine precursors may provide a viable alternative .

Research Gaps and Future Directions

Pharmacodynamic Studies

No in vivo or in vitro studies directly evaluating 16-Methoxystrychnine’s bioactivity are available. Prioritizing assays for glycine receptor modulation, cytotoxicity, and anti-inflammatory effects could elucidate its therapeutic potential .

Toxicokinetic Profiling

Comparative pharmacokinetic studies between 16-Methoxystrychnine, strychnine, and brucine are essential to assess absorption, distribution, and elimination. Metabolic stability in hepatic microsomes and plasma protein binding assays would further clarify its safety .

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